molecular formula C7H9ClN4 B2845934 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine CAS No. 1710472-48-2

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine

Cat. No.: B2845934
CAS No.: 1710472-48-2
M. Wt: 184.63
InChI Key: AESPQAJLORDANT-UHFFFAOYSA-N
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Description

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a chemical compound with the molecular formula C7H9ClN4 and a molecular weight of 184.63 g/mol . This tetrahydropteridine derivative serves as a versatile synthetic intermediate and molecular scaffold in medicinal chemistry research, particularly for the development of novel therapeutic agents. The 5,6,7,8-tetrahydropteridine core is recognized as an underutilized scaffold in drug discovery . Recent scientific investigations highlight that this pharmacophore can function as a bioisostere for adenine, mimicking key hydrogen bond interactions with enzyme binding sites . This makes it a promising scaffold for designing inhibitors of kinases and other ATP-binding proteins. While research on this specific chloro-methyl derivative is ongoing, studies on closely related 5,6,7,8-tetrahydropteridines have identified their potential as novel anti-inflammatory compounds, with investigations focusing on their role in targeting Bruton's tyrosine kinase (BTK) and regulating the NLRP3 inflammasome—a key driver in conditions like cancer, atherosclerosis, and neurodegenerative diseases . The presence of the chlorine atom at the 4-position provides a reactive handle for further functionalization via cross-coupling reactions or nucleophilic substitution, allowing researchers to diversify the structure and explore structure-activity relationships. This product is intended for research purposes as a chemical building block. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-8-methyl-6,7-dihydro-5H-pteridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c1-12-3-2-9-5-6(8)10-4-11-7(5)12/h4,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESPQAJLORDANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-chloropyrimidine with 2-chloroacetaldehyde in the presence of a base, followed by reduction and cyclization steps . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation under controlled conditions to form quinoid intermediates. Key findings include:

  • Bromine (Br₂) or iodine (I₂) in aqueous solutions oxidizes the tetrahydropteridine core to generate 5-imino quinoid pyrimidine derivatives (e.g., compound VI in synthesis pathways) .

  • Reaction conditions:

    • pH 1–3 (adjusted with HCl)

    • Excess oxidant (1.5–3 molar equivalents relative to substrate)

    • Proceeds via acid-catalyzed hydrolysis post-oxidation .

Products :

Reaction TypeReagents/ConditionsMajor Product
OxidationBr₂/H₂O, pH 1–35-Imino quinoid pyrimidine

Hydrolysis and Cyclization

Acidic hydrolysis of oxidized intermediates facilitates cyclization:

  • Hydrolysis at pH 0–3 converts 5-imino intermediates to quinoid pyrimidines with a C5 carbonyl group (compound II) .

  • Subsequent neutralization (pH 8–12) induces cyclization via a C4a-hydroxy adduct intermediate, forming quinoid dihydropteridines (compound VIII) .

Critical Parameters :

  • Concentration <0.1 M to minimize side reactions .

  • Cooling during neutralization improves yield .

Reduction Reactions

Quinoid dihydropteridines are selectively reduced to regenerate tetrahydropteridine derivatives:

  • Sodium dithionite (Na₂S₂O₄) rapidly reduces quinoid structures without affecting 7,8-dihydropteridines .

  • Chirality Retention : The 6-position configuration is preserved during reduction .

Mechanistic Pathway :

  • Oxidation → 5-imino quinoid pyrimidine.

  • Acid hydrolysis → Quinoid pyrimidine (C5=O).

  • Cyclization → Quinoid dihydropteridine.

  • Reduction → 6-Monosubstituted tetrahydropteridine .

Functional Group Substitutions

The chlorine atom at position 4 participates in nucleophilic substitutions:

  • Amine displacement : Reacts with primary/secondary amines to form 4-amino derivatives.

  • Thiol substitution : Yields 4-thioether analogs under basic conditions .

Reagent Systems :

NucleophileConditionsProduct
AminesPolar aprotic solvent, 50–80°C4-Amino-pteridines
ThiolsNaOH/EtOH, reflux4-Thioethers

Side Reactions and By-Products

Competing pathways under suboptimal conditions include:

  • Over-oxidation : Excess Br₂ or I₂ generates 7,8-dihydropteridines as by-products .

  • Acid degradation : Prolonged exposure to HCl degrades the pteridine ring .

Mitigation Strategies :

  • Precise stoichiometry (1.5–3 eq oxidant) .

  • Timed addition of reductants to minimize by-products .

Reaction Optimization Insights

  • pH Control : Hydrolysis at pH 1–3 maximizes intermediate II yield .

  • Temperature : Cyclization at 0–5°C reduces decomposition .

  • Solvent Systems : Aqueous or partially aqueous solvents stabilize intermediates .

Comparative Reactivity

The methyl group at position 8 influences steric and electronic effects:

  • Slower substitution rates at position 4 compared to unmethylated analogs.

  • Enhanced stability of reduced tetrahydropteridine products .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pteridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pteridine derivatives can inhibit the activity of key enzymes involved in cancer progression, such as PI3K and mTOR. The presence of specific substituents on the pteridine ring enhances their selectivity and potency against cancer cells.

Case Study:
A study demonstrated that a 4-methylpteridinone derivative reduced tumor volume in a xenograft mouse model of U87 glioma cells by 25% when administered orally. The compound showed a potent inhibitory effect on PI3K (Ki = 2.8 nM) and mTOR (Ki = 6.8 nM) targets, indicating its potential as an effective anticancer agent .

Antimicrobial and Antiviral Properties

Pteridine derivatives have also been explored for their antimicrobial and antiviral activities. The structure-activity relationship (SAR) studies suggest that modifications to the pteridine core can enhance activity against various pathogens.

Research Findings:

  • A review highlighted that compounds with alkyl chains showed improved antimicrobial efficacy against bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Another study reported the synthesis of pteridine derivatives that exhibited significant inhibitory effects against Mycobacterium tuberculosis, showcasing their potential in treating infectious diseases .

Pharmacodynamic Agents

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine has been identified as a promising candidate for pharmacodynamic applications, particularly as a diuretic and antihypertensive agent.

Mechanism of Action:
The compound's ability to modulate various biological pathways makes it suitable for developing new therapeutic agents aimed at cardiovascular diseases. Its diuretic activity has been attributed to its interaction with renal pathways, suggesting potential benefits in managing hypertension .

Table: Summary of Applications

Application Area Description Key Findings
Anticancer ActivityInhibition of cancer cell growthReduced tumor volume by 25% in glioma model
Antimicrobial ActivityEfficacy against bacterial pathogensSignificant activity against Mycobacterium tuberculosis
PharmacodynamicsDiuretic and antihypertensive propertiesModulates renal pathways for hypertension management

Mechanism of Action

The mechanism of action of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways that involve pteridine derivatives. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and biochemical roles of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine with its analogs:

Compound Substituents Molecular Formula Molecular Weight Key Roles
This compound Cl (C4), CH₃ (C8) C₇H₉ClN₄ 184.63 g/mol Limited direct data; inferred roles as a redox modulator or enzyme inhibitor
DMPH4 (2-Amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine) NH₂ (C2), OH (C4), CH₃ (C6, C7) C₉H₁₅N₅O 209.25 g/mol Coenzyme in tyrosine hydroxylase assays; generates superoxide radicals
Tetrahydrobiopterin NH₂ (C2), OH (C4), CH₂CH(OH)CH₃ (C6) C₉H₁₅N₅O₃ 241.25 g/mol Essential cofactor for aromatic amino acid hydroxylases (e.g., phenylalanine hydroxylase)
2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine Cl (C2), CH₃ (C8) C₇H₉ClN₄ 184.63 g/mol Structural isomer; potential differences in enzyme binding due to Cl position
6-Pyruvoyltetrahydropterin (6-PTP) COCH₃ (C6), CH₂CO (side chain) C₉H₁₃N₅O₄ 255.23 g/mol Intermediate in drosopterin biosynthesis; substrate for pyrimidodiazepine synthase

Biochemical and Kinetic Insights

  • DMPH4: Exhibits high activity in non-enzymatic hydroxylation reactions, such as phenylalanine to tyrosine conversion . Its dimethyl groups stabilize the reduced state, making it a preferred synthetic cofactor in vitro. However, it can generate superoxide radicals under oxidative conditions, limiting its therapeutic use .
  • Tetrahydrobiopterin : Critical for nitric oxide synthase and aromatic hydroxylases. Its dihydroxypropyl side chain facilitates enzyme binding, a feature absent in the target compound .
  • Chloro-Substituted Analogs: Chlorine at C4 (as in the target compound) may disrupt hydrogen bonding in enzymes compared to hydroxyl or amino groups. For example, 4-chloro-5,6,7,8-tetrahydropteridine (without the methyl group) has a molecular weight of 170.60 g/mol (C₆H₇ClN₄) and predicted collision cross-sections of 132.7 Ų (M+H⁺), suggesting compact structure .

Biological Activity

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine is a pteridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chlorinated aromatic ring and a tetrahydropteridine core, which contribute to its unique reactivity and potential therapeutic applications. The molecular formula of this compound is C₇H₈ClN₄, with a molecular weight of approximately 184.63 g/mol.

The structural characteristics of this compound influence its biological activity. The presence of the chlorine atom and methyl group enhances its reactivity, making it suitable for various synthetic applications in medicinal chemistry.

PropertyValue
Molecular FormulaC₇H₈ClN₄
Molecular Weight184.63 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound is utilized as a precursor for synthesizing derivatives that have been tested for their antibacterial properties.

  • Synthesis Methods : Microwave-assisted synthesis has been employed to create derivatives that are then subjected to antimicrobial assays.
  • Results : Some derivatives have shown potent antimicrobial activity, indicating their potential as new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of this compound and its derivatives have been explored through assays measuring their ability to neutralize free radicals.

  • Methods : Various assays were conducted to assess the antioxidant capacity of synthesized derivatives.
  • Outcomes : Some derivatives demonstrated significant antioxidant activity, suggesting their potential use in therapies aimed at mitigating oxidative stress-related diseases.

Anticancer Activity

Studies have also highlighted the anticancer potential of this compound derivatives.

  • Cell Line Studies : The compound has been tested against various cancer cell lines such as HT-29 (colon cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer).
  • Selectivity Index (SI) : The selectivity index values ranged between 2.9 and 4.9 for different cell lines, indicating a promising therapeutic window .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors:

  • Enzyme Interaction : It acts as a synthetic cofactor in studies involving nitric oxide synthase and hydroxylases.
  • Binding Affinity : Interaction studies reveal its binding affinity with various molecular targets that are crucial for understanding its pharmacological effects .

Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Study : A study reported the synthesis of several derivatives that were tested against E. coli and S. aureus with promising results indicating effective inhibition at low concentrations.
  • Antioxidant Study : Derivatives were assessed using DPPH radical scavenging assays showing significant activity compared to standard antioxidants like ascorbic acid .

Q & A

Q. What are the key synthetic pathways for 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine, and how does stereochemistry influence its reactivity?

The synthesis typically involves chlorination and reduction steps. For example, 2,4,6,7-tetrachloropteridine can be reduced using lithium aluminum hydride (LiAlH4) to yield 2,4-dichloro-5,6,7,8-tetrahydropteridine, followed by catalytic hydrogenation to remove chlorine substituents . The stereochemistry at the 7-position (R-configuration) significantly impacts reactivity due to steric and electronic effects, which can be analyzed via chiral chromatography or NMR spectroscopy .

Q. What is the biochemical role of this compound in coenzyme biosynthesis?

this compound acts as a precursor for tetrahydrobiopterin (BH4) and tetrahydrofolate, which are essential coenzymes in amino acid metabolism and neurotransmitter synthesis. Its chlorinated and methylated structure modulates interactions with enzymes like dihydropteridine reductase (DHPR), which catalyzes NADH-dependent reduction of quinonoid dihydropterins .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro, methyl groups) affect its catalytic activity in monooxygenase reactions?

The 4-chloro group enhances electrophilicity, facilitating electron transfer in redox reactions, while the 8-methyl group stabilizes the tetrahydropteridine ring during enzyme binding. For example, in tyrosine 3-monooxygenase (EC 1.14.16.2), the compound donates electrons to hydroxylate L-tyrosine to L-dopa, with substituents influencing the stability of the 4a-hydroxypteridine intermediate . Kinetic assays (e.g., stopped-flow spectroscopy) can quantify these effects .

Q. How can researchers resolve contradictions in reported yields of catalytic hydrogenation steps during synthesis?

Discrepancies in reduction efficiency may arise from variations in catalyst loading (e.g., Pd/C vs. PtO2), solvent polarity, or residual moisture. Systematic optimization using design-of-experiment (DoE) approaches, coupled with HPLC purity analysis, can identify optimal conditions. For instance, anhydrous tetrahydrofuran (THF) may improve LiAlH4 reduction yields compared to protic solvents .

Q. What role does this compound play in drosopterin biosynthesis, and how can genetic models clarify its mechanism?

In Drosophila melanogaster, this compound derivatives are intermediates in red eye pigment (drosopterin) synthesis. Mutant studies of DsecGSTO4 orthologs reveal that frame-shift mutations disrupt pyrimidodiazepine synthase activity, halting pigment production. CRISPR/Cas9 gene editing and LC-MS/MS analysis of intermediates (e.g., 6-pyruvoyltetrahydropterin) can validate its role .

Methodological Considerations

  • Structural Characterization : Use high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm stereochemistry and substituent positions .
  • Enzyme Kinetics : Employ stopped-flow spectrophotometry to measure DHPR activity with NADH/NADPH cofactors, noting pH and temperature effects on kcat/Km.
  • Data Reproducibility : Cross-validate synthetic yields using independent methods (e.g., GC-MS for volatile byproducts) and report reaction conditions in detail .

Contradiction Analysis

Conflicting reports on its stability under acidic conditions may stem from differences in solvent systems or impurity profiles. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with UPLC monitoring can clarify degradation pathways .

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